6-Hydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
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Overview
Description
6-Hydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one is a synthetic flavonoid derivative known for its diverse biological activities. This compound is characterized by the presence of a chromen-4-one core structure substituted with a hydroxy group at the 6-position and a 3,4,5-trimethoxyphenyl group at the 2-position. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one typically involves the Claisen-Schmidt condensation followed by the Algar-Flynn-Oyamada reaction. The Claisen-Schmidt condensation is carried out between 3,4,5-trimethoxybenzaldehyde and 6-hydroxy-4-chromenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting intermediate undergoes cyclization and oxidation to form the desired chromen-4-one derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 6-position can be oxidized to form a ketone or quinone derivative.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one involves its interaction with various molecular targets:
Tubulin: Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Heat Shock Protein 90 (Hsp90): Inhibits Hsp90, disrupting protein folding and stability in cancer cells.
Thioredoxin Reductase (TrxR): Inhibits TrxR, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one: Lacks the hydroxy group at the 6-position.
5,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one: Contains additional hydroxy groups at the 5- and 7-positions.
3-Hydroxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: Hydroxy group at the 3-position instead of the 6-position.
Uniqueness
6-Hydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the hydroxy group at the 6-position enhances its ability to interact with molecular targets, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
6-hydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-16-6-10(7-17(22-2)18(16)23-3)15-9-13(20)12-8-11(19)4-5-14(12)24-15/h4-9,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGFQNBMEKWZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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